molecular formula C12H16N2O2 B8502728 2-[N-Isopropyl-N-(2-benzoxazolyl)amino]ethanol

2-[N-Isopropyl-N-(2-benzoxazolyl)amino]ethanol

Cat. No.: B8502728
M. Wt: 220.27 g/mol
InChI Key: RDGCHBXRXFOJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-Isopropyl-N-(2-benzoxazolyl)amino]ethanol is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-[1,3-benzoxazol-2-yl(propan-2-yl)amino]ethanol

InChI

InChI=1S/C12H16N2O2/c1-9(2)14(7-8-15)12-13-10-5-3-4-6-11(10)16-12/h3-6,9,15H,7-8H2,1-2H3

InChI Key

RDGCHBXRXFOJTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCO)C1=NC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chlorobenzoxazole (23.04 g) was added dropwise to an ice-cooled solution of 2-(isopropylamino)ethanol (15.45 g) and triethylamine (30.3 g) in tetrahydrofuran (500 ml). The mixture was stirred at room temperature for 30 minutes, then heated at reflux overnight before being cooled and evaporated. The residue was dissolved in dichloromethane (800 ml) and washed with saturated sodium bicarbonate solution (500 ml), water (3×11) brine (11), dried (MgSO4), filtered and evaporated. The title compound was obtained as an oil following chromatography on silica gel using 1.5% methanol-dichloromethane as solvent.
Quantity
23.04 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.45 g
Type
reactant
Reaction Step Two
Quantity
30.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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